Cas no 2228754-71-8 (1-2-(2,3-dimethylphenyl)ethylcyclopropan-1-ol)
1-2-(2,3-dimethylphenyl)ethylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-2-(2,3-dimethylphenyl)ethylcyclopropan-1-ol
- 2228754-71-8
- 1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol
- EN300-1812828
-
- Inchi: 1S/C13H18O/c1-10-4-3-5-12(11(10)2)6-7-13(14)8-9-13/h3-5,14H,6-9H2,1-2H3
- InChI Key: PIBBFOAVJFFHOF-UHFFFAOYSA-N
- SMILES: OC1(CCC2C=CC=C(C)C=2C)CC1
Computed Properties
- Exact Mass: 190.135765193g/mol
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
1-2-(2,3-dimethylphenyl)ethylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1812828-0.05g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 0.05g |
$900.0 | 2023-09-19 | ||
| Enamine | EN300-1812828-0.1g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 0.1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1812828-0.25g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 0.25g |
$985.0 | 2023-09-19 | ||
| Enamine | EN300-1812828-0.5g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 0.5g |
$1027.0 | 2023-09-19 | ||
| Enamine | EN300-1812828-1.0g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 1g |
$1070.0 | 2023-05-23 | ||
| Enamine | EN300-1812828-2.5g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 2.5g |
$2100.0 | 2023-09-19 | ||
| Enamine | EN300-1812828-5.0g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 5g |
$3105.0 | 2023-05-23 | ||
| Enamine | EN300-1812828-10.0g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 10g |
$4606.0 | 2023-05-23 | ||
| Enamine | EN300-1812828-1g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 1g |
$1070.0 | 2023-09-19 | ||
| Enamine | EN300-1812828-5g |
1-[2-(2,3-dimethylphenyl)ethyl]cyclopropan-1-ol |
2228754-71-8 | 5g |
$3105.0 | 2023-09-19 |
1-2-(2,3-dimethylphenyl)ethylcyclopropan-1-ol Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-2-(2,3-dimethylphenyl)ethylcyclopropan-1-ol
1-(2-(2,3-Dimethylphenyl)Ethyl)Cyclopropan-1-ol: A Comprehensive Overview
1-(2-(2,3-Dimethylphenyl)Ethyl)Cyclopropan-1-ol, identified by the CAS Registry Number 2228754-71-8, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its cyclopropane ring, which is a three-membered ring of carbon atoms, and its substituted phenyl group. The presence of the cyclopropane ring imparts interesting electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.
The structure of 1-(2-(2,3-Dimethylphenyl)Ethyl)Cyclopropan-1-ol consists of a cyclopropane ring with a hydroxyl group (-OH) attached to one carbon atom. The second carbon atom of the cyclopropane ring is connected to an ethyl group, which in turn is attached to a dimethyl-substituted phenyl ring. This substitution pattern not only enhances the stability of the molecule but also contributes to its unique reactivity. The dimethyl groups on the phenyl ring provide additional steric hindrance, which can influence the molecule's interaction with other substances.
Recent studies have explored the potential applications of 1-(2-(2,3-Dimethylphenyl)Ethyl)Cyclopropan-1-ol in drug discovery and materials science. In drug discovery, cyclopropane-containing compounds have been shown to exhibit promising pharmacological properties due to their ability to form strong interactions with biological targets. For instance, researchers have found that this compound can act as a template for designing molecules with enhanced bioavailability and selectivity.
In materials science, the unique electronic properties of cyclopropane-based compounds have led to their investigation as components in advanced materials such as polymers and semiconductors. The incorporation of this compound into polymer matrices has been shown to improve mechanical strength and thermal stability, making it a candidate for high-performance materials.
The synthesis of 1-(2-(2,3-Dimethylphenyl)Ethyl)Cyclopropan-1-ol involves a multi-step process that typically begins with the preparation of the dimethyl-substituted phenyl group. This is followed by coupling reactions to introduce the ethyl group and subsequent cyclization to form the cyclopropane ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
In terms of physical properties, this compound exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under ambient conditions is also noteworthy; however, it may degrade under harsh oxidative conditions or prolonged exposure to light.
From an environmental perspective, understanding the biodegradation pathways of 1-(2-(2,3-Dimethylphenyl)Ethyl)Cyclopropan-1-ol is crucial for assessing its impact on ecosystems. Recent studies indicate that this compound undergoes microbial degradation under aerobic conditions, with key intermediates being identified through metabolomic analysis. These findings suggest that while the compound has potential environmental applications, careful monitoring is required during industrial use.
In conclusion, 1-(2-(2,3-Dimethylphenyl)Ethyl)Cyclopropan-1-ol, CAS No. 2228754-71-8, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an attractive candidate for both fundamental research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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